2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole

Description

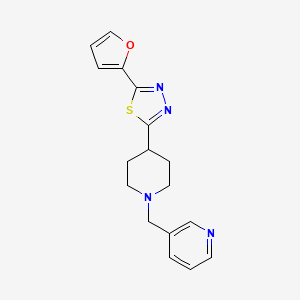

2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 2 and a 1-(pyridin-3-ylmethyl)piperidin-4-yl moiety at position 3. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-(furan-2-yl)-5-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-3-13(11-18-7-1)12-21-8-5-14(6-9-21)16-19-20-17(23-16)15-4-2-10-22-15/h1-4,7,10-11,14H,5-6,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCIMMWIFNXOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a furan-2-carboxylic acid.

Introduction of the Piperidine Moiety: The piperidine ring is often introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a dihydrothiadiazole derivative.

Substitution: The piperidine and pyridine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various halogenated or alkylated derivatives depending on the specific reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole have been tested against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate antibacterial activity |

| Staphylococcus aureus | Strong antibacterial activity |

| Xanthomonas oryzae | Noteworthy antibacterial effects |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound is particularly promising. Several studies have evaluated its effects on various cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 6.80 - 51.56 |

| HeLa (cervical cancer) | 8.35 - 25.21 |

These results indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy.

Study on Antimicrobial Activity

A series of novel thiadiazole derivatives were synthesized and tested against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects against Xanthomonas oryzae and Staphylococcus aureus, supporting their use as potential agricultural fungicides or antibacterial agents.

Anticancer Evaluation

In comparative studies involving various derivatives of thiadiazoles, one compound demonstrated an IC50 value lower than that of standard treatments in multiple cancer cell lines. This indicates its potential as an effective anticancer agent.

Pharmacological Profile Assessment

A comprehensive review of 1,3,4-thiadiazole derivatives revealed a broad spectrum of biological activities including antimalarial and antileishmanial effects, showcasing their versatility in drug development.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole involves interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it could interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Key 1,3,4-Thiadiazole Derivatives

Key Differences and Structure-Activity Relationships (SAR)

- Antimicrobial Activity : The presence of a furan ring (as in the target compound and compound 14 ) correlates with enhanced antibacterial activity, likely due to improved membrane permeability or disruption of bacterial efflux pumps. However, compound 14’s benzimidazole-hydrazineyl side chain further amplifies potency, suggesting that nitrogen-rich substituents synergize with furan for microbial targeting .

- Anticancer Potential: The target compound’s pyridin-3-ylmethyl-piperidine group may confer selectivity toward kinase or phosphatase targets (e.g., CDC25B, as seen in LGH00045 ). However, LGH00045’s fused triazolo-thiadiazole system and vinyl-furan substituent enhance planar rigidity, critical for enzyme inhibition. By contrast, the target compound’s flexible piperidine linker might reduce binding affinity compared to rigid analogs.

- Substituent Effects : Hydrophobic groups (e.g., chlorophenyl in LGH00045 or fluorophenyl in compound 40 ) improve anticancer activity by promoting hydrophobic interactions with target proteins. The target compound’s pyridine-methyl group could mimic these effects but may require optimization for solubility.

Toxicity and Selectivity

- The pyridin-3-ylmethyl group may reduce off-target effects compared to simpler aryl substituents due to its directional hydrogen-bonding capacity.

Biological Activity

The compound 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a furan ring, a pyridine moiety, and a piperidine group attached to a thiadiazole core. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄OS |

| Molecular Weight | 302.39 g/mol |

| CAS Number | 2034257-10-6 |

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced viability in several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

- Mechanism of Action : The anticancer effect is attributed to the inhibition of DNA synthesis and interference with cell cycle progression. The compound may also induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity against both bacterial and fungal strains.

- Bacterial Inhibition : It exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

- Fungal Activity : The compound also demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger, with effective MIC values indicating its potential as an antifungal agent .

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties. In animal models, it has been shown to reduce inflammation markers and alleviate pain responses .

Case Study 1: Anticancer Efficacy

A study involving the treatment of A549 lung cancer cells with varying concentrations of the compound revealed:

- IC50 : 12 µM after 48 hours.

- Mechanism : Induction of apoptosis confirmed by flow cytometry analysis.

Case Study 2: Antibacterial Activity

In a comparative study against standard antibiotics:

- The compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 25 µg/mL.

- Zone of inhibition measured at 20 mm compared to 15 mm for vancomycin.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions. A general method includes:

- Reacting hydrazinecarbothioamide derivatives with hydrazonoyl chlorides in refluxing ethanol or acetic acid, followed by basification and recrystallization .

- Using POCl₃ as a cyclizing agent under reflux conditions (e.g., 90°C for 3 hours) for thiadiazole ring formation, as demonstrated in analogous thiadiazole syntheses . Key characterization methods include ¹H/¹³C NMR, IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

Antimicrobial screening often employs the agar diffusion ("well method") to test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Zones of inhibition are compared to reference drugs like streptomycin or metronidazole . For example, structurally similar 1,3,4-thiadiazoles showed activity with inhibition zones of 12–18 mm against S. aureus .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR for substituent positioning, IR for functional groups (e.g., C=N, C-S), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Purity assessment : HPLC with UV detection or elemental analysis (C, H, N, S) to ensure ≥95% purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

Yield optimization may involve:

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial results may arise from:

- Strain-specific susceptibility (e.g., Bacillus subtilis vs. E. coli) .

- Substituent effects: Electron-withdrawing groups (e.g., nitro) on the thiadiazole ring enhance activity, while bulky groups reduce membrane permeability .

- Standardizing assay protocols (e.g., inoculum size, agar concentration) to improve reproducibility .

Q. How does the pyridin-3-ylmethyl-piperidine moiety influence biological activity?

- The piperidine group enhances solubility and bioavailability via its basic nitrogen, while the pyridinylmethyl side chain may facilitate target binding (e.g., enzyme active sites) through π-π stacking or hydrogen bonding .

- Comparative studies show that piperazine/piperidine-containing analogs exhibit improved antifungal activity over non-cyclic amines .

Q. What degradation pathways are observed during stability studies of this compound?

Accelerated stability testing (e.g., 40°C/75% RH for 6 months) reveals:

- Hydrolysis of the thiadiazole ring in acidic/basic conditions, detected via HPLC mass balance (total impurities <5%) .

- Oxidation of the furan ring under light exposure, mitigated by storage in amber vials .

Q. How can computational methods predict the pharmacokinetic (ADME) profile of this compound?

- Molecular docking : Models (e.g., AutoDock Vina) assess binding affinity to targets like bacterial dihydrofolate reductase .

- ADME prediction : Tools like SwissADME estimate moderate intestinal absorption (LogP ≈ 2.5) and cytochrome P450 metabolism due to the pyridine moiety .

Q. What in vitro toxicity assays are recommended for preclinical evaluation?

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values.

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

- Safety thresholds : Reference occupational exposure limits (e.g., GBZ 2.1-2007) for handling guidelines .

Methodological Considerations for Advanced Studies

Q. How are structure-activity relationships (SAR) systematically investigated for this compound?

Q. What mechanistic studies elucidate the compound’s mode of action against microbial targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.